molecular formula C6H11BrO2 B14224117 5-Bromohex-5-ene-1,3-diol CAS No. 629655-90-9

5-Bromohex-5-ene-1,3-diol

Cat. No.: B14224117
CAS No.: 629655-90-9
M. Wt: 195.05 g/mol
InChI Key: NQPOAERWVLOFOH-UHFFFAOYSA-N
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Description

5-Bromohex-5-ene-1,3-diol (C₆H₉BrO₂) is a brominated aliphatic diol characterized by a six-carbon chain with hydroxyl groups at positions 1 and 3, a bromine substituent at position 5, and a double bond between carbons 5 and 4. This unique combination of functional groups confers distinct physicochemical properties, including polarity from the diol moieties, electrophilicity from the bromine atom, and reactivity from the conjugated alkene. The compound’s structural complexity makes it a candidate for synthetic intermediates in organic chemistry, particularly in nucleophilic substitution or oxidation reactions.

Properties

CAS No.

629655-90-9

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

5-bromohex-5-ene-1,3-diol

InChI

InChI=1S/C6H11BrO2/c1-5(7)4-6(9)2-3-8/h6,8-9H,1-4H2

InChI Key

NQPOAERWVLOFOH-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(CCO)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromohex-5-ene-1,3-diol can be synthesized through the dihydroxylation of 5-bromohex-5-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide and potassium permanganate . The reaction conditions typically involve the use of a solvent such as pyridine for osmium tetroxide or an aqueous solution for potassium permanganate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like osmium tetroxide, which is highly toxic.

Chemical Reactions Analysis

Types of Reactions

5-Bromohex-5-ene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromohex-5-ene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromohex-5-ene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional distinctions between 5-bromohex-5-ene-1,3-diol and related compounds:

Compound Name Structure Highlights Functional Groups Key Reactivity Features
This compound C6 chain; Br at C5; OH at C1/C3; C5=C6 Diol, bromoalkene Electrophilic substitution (Br), oxidation (diol), alkene addition
Hex-5-ene-1,3-diol C6 chain; OH at C1/C3; C5=C6 Diol, alkene Oxidation (diol), alkene addition
5-Bromo-1,3-benzenediol Aromatic ring; Br at C5; OH at C1/C3 Bromophenol, diol Electrophilic aromatic substitution
Butane-2,3-diol C4 chain; OH at C2/C3 Vicinal diol Oxidation to carbonyl compounds

Key Observations :

  • Bromine vs. Hydrogen: The bromine atom in this compound enhances electrophilicity at C5, enabling nucleophilic substitution (e.g., SN2), a feature absent in non-brominated analogs like hex-5-ene-1,3-diol.
  • Aliphatic vs. Aromatic Backbone : Unlike 5-bromo-1,3-benzenediol (aromatic), the aliphatic chain in this compound allows for alkene-specific reactions (e.g., hydrogenation or epoxidation).
  • Diol Positioning : Vicinal diols (e.g., butane-2,3-diol) are prone to oxidative cleavage, whereas 1,3-diols in this compound may favor intramolecular hydrogen bonding, altering solubility and stability .

Reactivity in Oxidation Reactions

Evidence from catalytic oxidation studies of diols highlights mechanistic differences:

  • Ru(III)/Ru(VI)-Catalyzed Oxidation: Butane-2,3-diol undergoes oxidation via carbocation (Ru(VI)) or radical (Ru(III)) intermediates, with rate constants influenced by diol stereochemistry .

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